molecular formula C19H18N4O4 B11544003 (4E)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11544003
M. Wt: 366.4 g/mol
InChI Key: VYJQPFLNQSDSRD-UHFFFAOYSA-N
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Description

(4E)-1-(3,4-DIMETHYLPHENYL)-4-{[(2-HYDROXY-4-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolone core, a dimethylphenyl group, and a hydroxy-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3,4-DIMETHYLPHENYL)-4-{[(2-HYDROXY-4-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 2-hydroxy-4-nitroaniline in the presence of a base, followed by cyclization with methylhydrazine to form the pyrazolone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3,4-DIMETHYLPHENYL)-4-{[(2-HYDROXY-4-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or methanol as solvents.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(4E)-1-(3,4-DIMETHYLPHENYL)-4-{[(2-HYDROXY-4-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of (4E)-1-(3,4-DIMETHYLPHENYL)-4-{[(2-HYDROXY-4-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-(3,4-DIMETHYLPHENYL)-4-{[(2-HYDROXY-4-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(2-hydroxy-4-nitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H18N4O4/c1-11-4-5-14(8-12(11)2)22-19(25)16(13(3)21-22)10-20-17-7-6-15(23(26)27)9-18(17)24/h4-10,21,24H,1-3H3

InChI Key

VYJQPFLNQSDSRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C=C(C=C3)[N+](=O)[O-])O)C

Origin of Product

United States

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